molecular formula C12H11NO5 B8114736 Phthalamidoxy-PEG1-CH2-ald

Phthalamidoxy-PEG1-CH2-ald

Cat. No.: B8114736
M. Wt: 249.22 g/mol
InChI Key: USZGHKMXXDJDEN-UHFFFAOYSA-N
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Description

Phthalamidoxy-PEG1-CH2-ald (CAS: 1415246-46-6) is a polyethylene glycol (PEG)-based linker compound featuring a phthalamidoxy group and an aldehyde (-ald) terminal. Its structure includes a short PEG1 spacer (ethylene glycol unit), which balances hydrophilicity and molecular flexibility. This compound is primarily utilized in bioconjugation, particularly in antibody-drug conjugate (ADC) synthesis, where its cleavable linker design enables controlled drug release in targeted therapies . The phthalamidoxy group enhances stability during synthesis, while the aldehyde moiety facilitates site-specific conjugation to amino groups in biomolecules. Storage recommendations include maintaining the compound at -20°C in a dry environment to prevent hydrolysis .

Properties

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c14-5-6-17-7-8-18-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZGHKMXXDJDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Phthalamidoxy-PEG1-CH2-ald can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:

  • Phthalimide Activation: Phthalimide is activated using a suitable reagent, such as chloroacetyl chloride, to form phthalimidoxy chloride.

  • PEGylation: The activated phthalimidoxy chloride is then reacted with polyethylene glycol (PEG) to form phthalamidoxy-PEG.

  • Aldehyde Introduction: The terminal hydroxyl group of the phthalamidoxy-PEG is converted to an aldehyde group using an oxidizing agent, such as pyridinium chlorochromate (PCC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Phthalamidoxy-PEG1-CH2-ald undergoes various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or sodium periodate (NaIO4).

  • Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: The aldehyde group can react with nucleophiles, such as amines, to form imines or oximes.

Common Reagents and Conditions:

  • Oxidation: KMnO4, NaIO4, in aqueous or organic solvents at room temperature or elevated temperatures.

  • Reduction: NaBH4, LiAlH4, in solvents like methanol or THF at room temperature or under reflux.

  • Substitution: Primary amines, hydrazides, in solvents like DMF or DMSO at room temperature or under mild heating.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Primary alcohols.

  • Substitution: Imines, oximes.

Scientific Research Applications

Phthalamidoxy-PEG1-CH2-ald is widely used in scientific research due to its versatile chemical properties. Its applications include:

  • Chemistry: Used as a linker molecule in the synthesis of polymeric materials and bioconjugation.

  • Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.

  • Medicine: Utilized in drug delivery systems and the development of targeted therapies.

  • Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which Phthalamidoxy-PEG1-CH2-ald exerts its effects involves the formation of reversible bonds with biomolecules. The aldehyde group can react with primary amines, aminooxy, and hydrazide groups to form oxime bonds, which can be reduced to stable carbon-nitrogen bonds. This reversible bonding allows for the controlled attachment and detachment of functional groups, making it useful in various applications.

Comparison with Similar Compounds

Comparative Analysis with Similar PEG-Based Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between Phthalamidoxy-PEG1-CH2-ald and related PEG derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Purity Functional Groups Primary Applications
This compound 1415246-46-6 Not explicitly provided Not provided 95–98% Phthalamidoxy, aldehyde ADC linkers, controlled drug release
Ald-Phenyl-PEG5-t-butyl ester 1433996-83-8 C₂₂H₃₄O₈ 426.50 95–98% Phenyl, t-butyl ester, aldehyde Bioconjugation, protecting group chemistry
Ald-CH2-PEG2-t-butyl ester Not provided Not provided Not provided 95–98% t-butyl ester, aldehyde Solubility enhancement, drug delivery
m-PEG4-benzaldehyde Not provided Not provided Not provided 95–98% Benzaldehyde Protein modification, click chemistry
Ald-CH2-PEG4-propargyl 1341156-62-4 Not provided Not provided 95–98% Propargyl, aldehyde Click chemistry, bioorthogonal reactions
Key Observations:

PEG Chain Length : this compound uses a short PEG1 spacer, while others (e.g., Ald-Phenyl-PEG5-t-butyl ester) employ longer PEG chains (PEG4–PEG5), impacting solubility and steric flexibility .

Functional Groups : The phthalamidoxy group in this compound distinguishes it from esters (e.g., t-butyl esters) or aromatic groups (e.g., benzaldehyde), influencing reactivity and stability. Aldehyde termini are common for conjugation, but auxiliary groups dictate application-specific behavior .

Applications : this compound is specialized for ADCs due to its cleavable linker design, whereas t-butyl esters enhance solubility, and propargyl/azide groups enable click chemistry .

Critical Notes and Limitations

Data Gaps : Molecular formulas and weights for this compound are unspecified in available literature, requiring further validation .

Safety : Toxicity classifications for PEG derivatives vary; users must adhere to safety guidelines despite incomplete toxicological profiles .

Applications : While this compound is research-grade, its medical use remains unvalidated .

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